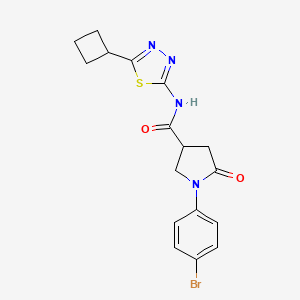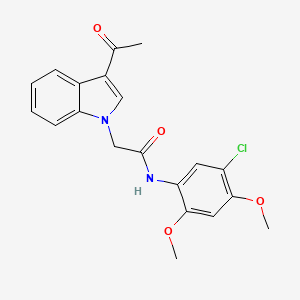![molecular formula C29H20Cl2O4 B11012809 5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11012809.png)
5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
coumarins . These compounds feature a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) . Its chemical formula is C29H20Cl2O4 , and its molecular weight is approximately 503.4 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the coupling reaction between a phenolic precursor and a chlorobenzyl bromide derivative. The reaction typically proceeds under basic conditions, resulting in the formation of the desired compound.
Reaction Conditions::Phenolic Precursor: The phenolic starting material can be synthesized or obtained commercially.
Chlorobenzyl Bromide Derivative: The chlorobenzyl bromide serves as the electrophilic component in the coupling reaction.
Base: A strong base, such as potassium carbonate (K2CO3), facilitates the reaction.
Solvent: Common solvents include dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).
Industrial Production:: While industrial-scale production methods are proprietary, the compound may be synthesized using similar principles on a larger scale.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The chlorobenzyl groups can undergo nucleophilic substitution reactions.
Oxidation/Reduction: Depending on reaction conditions, the compound may undergo oxidation or reduction processes.
Nucleophiles: Alkoxides, amines, or thiols.
Oxidizing Agents: Common oxidants like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can lead to the formation of mono- or bis-substituted derivatives.
Scientific Research Applications
This compound finds applications across various scientific fields:
Chemistry: As a synthetic intermediate or building block.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 5,7-bis[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, it’s essential to explore related coumarin derivatives to highlight its uniqueness.
Remember that this compound is part of a collection of rare and unique chemicals, and further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C29H20Cl2O4 |
|---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
5,7-bis[(4-chlorophenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C29H20Cl2O4/c30-22-10-6-19(7-11-22)17-33-24-14-26(34-18-20-8-12-23(31)13-9-20)29-25(21-4-2-1-3-5-21)16-28(32)35-27(29)15-24/h1-16H,17-18H2 |
InChI Key |
MLVDHBCUFJVYHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)Cl)OCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trans-4-[({2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11012728.png)
![1,3-bis[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11012730.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B11012738.png)

![methyl 5-phenyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11012748.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11012753.png)
![N-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B11012756.png)

![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11012758.png)
![ethyl (2-{[(2E)-2-methyl-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11012772.png)
![5-chloro-2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11012774.png)
![1-[4-(dimethylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11012782.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11012807.png)
